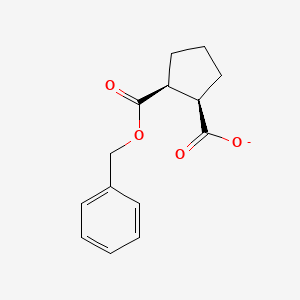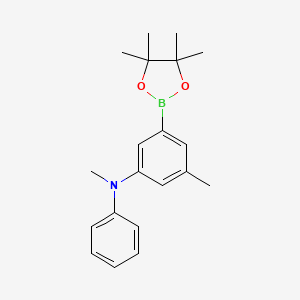
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine: is a complex organic compound with the molecular formula C37H58IN . This compound is characterized by the presence of a fluoren-2-amine core, substituted with tetrahexyl groups and an iodine atom at specific positions. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Fluoren-2-amine Core: This step involves the preparation of the fluoren-2-amine core through a series of reactions such as Friedel-Crafts acylation, reduction, and amination.
Introduction of Tetrahexyl Groups: The tetrahexyl groups are introduced via alkylation reactions using hexyl halides in the presence of a strong base.
Iodination: The final step involves the iodination of the fluoren-2-amine core at the 7th position using iodine or iodine monochloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification: Techniques such as recrystallization, column chromatography, and distillation are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Fluorenone derivatives.
Reduction Products: Reduced amine forms.
Substitution Products: Various substituted fluoren-2-amine derivatives.
Applications De Recherche Scientifique
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,9,9-Tetrahexyl-9H-fluoren-2-amine: Lacks the iodine atom at the 7th position.
N,N,9,9-Tetrahexyl-7-bromo-9H-fluoren-2-amine: Contains a bromine atom instead of iodine.
N,N,9,9-Tetrahexyl-7-chloro-9H-fluoren-2-amine: Contains a chlorine atom instead of iodine.
Uniqueness
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where iodine’s properties are advantageous.
Propriétés
Numéro CAS |
918946-87-9 |
|---|---|
Formule moléculaire |
C37H58IN |
Poids moléculaire |
643.8 g/mol |
Nom IUPAC |
N,N,9,9-tetrahexyl-7-iodofluoren-2-amine |
InChI |
InChI=1S/C37H58IN/c1-5-9-13-17-25-37(26-18-14-10-6-2)35-29-31(38)21-23-33(35)34-24-22-32(30-36(34)37)39(27-19-15-11-7-3)28-20-16-12-8-4/h21-24,29-30H,5-20,25-28H2,1-4H3 |
Clé InChI |
PLCJAAXRQMRNNF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=C(C=CC(=C2)N(CCCCCC)CCCCCC)C3=C1C=C(C=C3)I)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


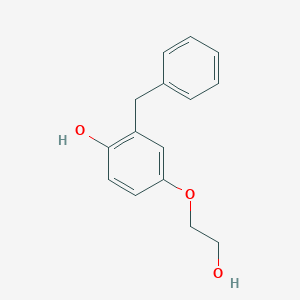

![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)

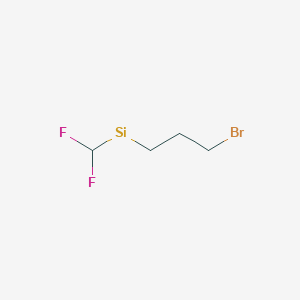
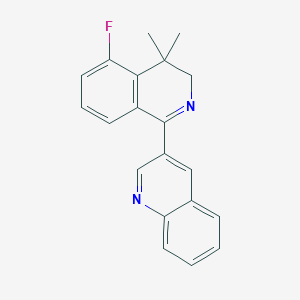
![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)
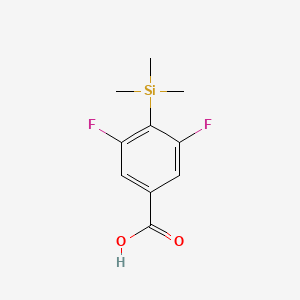
![N-(2-Cyanoethyl)-4'-(octyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B15170933.png)
![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)
![2-(3-Chlorophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15170946.png)
